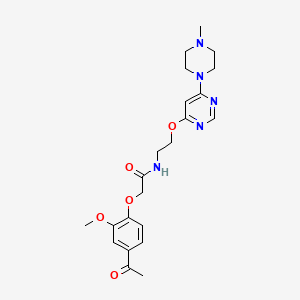![molecular formula C20H24N4O3S2 B2799003 (Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one CAS No. 617681-73-9](/img/structure/B2799003.png)
(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H24N4O3S2 and its molecular weight is 432.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
The compound is structurally related to thiazolidinones and pyrido[1,2-a]pyrimidines, which have been utilized in the synthesis of novel heterocyclic systems. These systems are significant due to their diverse biological activities and potential applications in medicinal chemistry. For instance, research has shown the synthesis of various derivatives of thiazolidinones and pyrido[1,2-a]pyrimidines, indicating their versatility in creating compounds that could be evaluated for their biological activities (Zidar, Kladnik, & Kikelj, 2009; Smodiŝ, Stanovnik, & Tiŝler, 1994).
Applications in Antimicrobial and Anticancer Research
Derivatives of the compound have been synthesized and evaluated for their trypanocidal and anticancer activities. Specifically, novel 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters have shown significant activity against Trypanosoma species and certain human tumor cell lines, highlighting their potential as therapeutic agents (Holota, Kryshchyshyn, & Lesyk, 2019).
Role in the Synthesis of Pyrido and Thiazolo Derivatives
Research has demonstrated the utility of related compounds in synthesizing pyrido[1,2-a]pyrimidine and thiazolo[3,2-a]pyrimidine derivatives. These derivatives are of interest due to their structural complexity and potential biological activities. The synthesis involves various reactions with different reagents to produce a wide range of heterocyclic compounds, which could be explored further for their pharmacological properties (Sirakanyan, Spinelli, & Geronikaki, 2015).
Development of Bioactive Compounds
The chemical scaffold of the compound is instrumental in developing bioactive heteroaryl thiazolidine-2,4-diones. These compounds have been synthesized and assessed for their antimicrobial activities against various pathogens, showcasing the potential of such structures in creating new antibacterial and antifungal agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Eigenschaften
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-4-23-19(26)15(29-20(23)28)12-14-16(21-9-7-11-27-5-2)22-17-13(3)8-6-10-24(17)18(14)25/h6,8,10,12,21H,4-5,7,9,11H2,1-3H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBVJKDGHQXDNN-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2798920.png)













